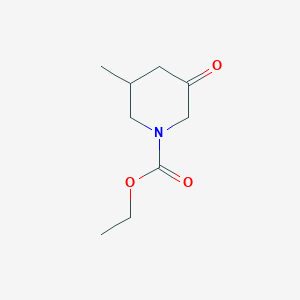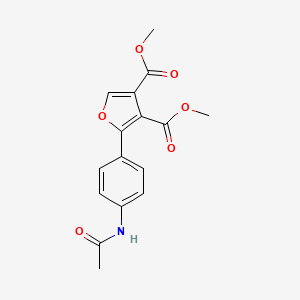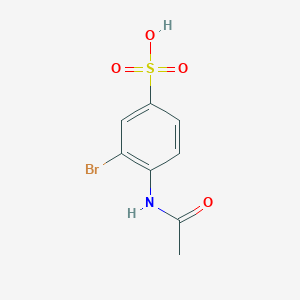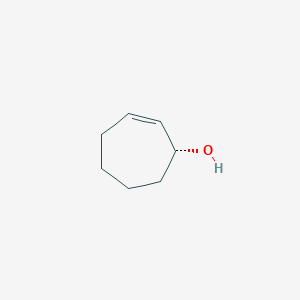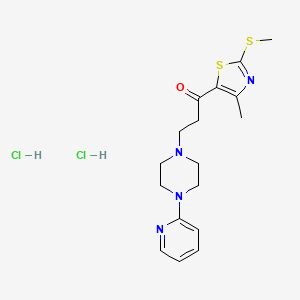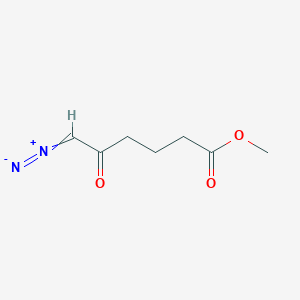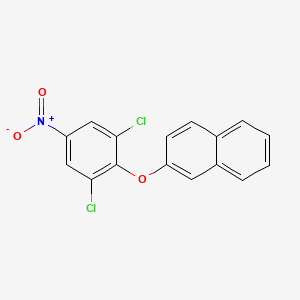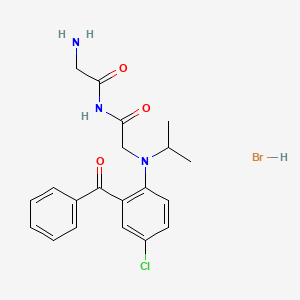
Glycinamide, N-(2-benzoyl-4-chlorophenyl)-glycyl-N-(1-methylethyl)-, monohydrobromide, hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycinamide, N-(2-benzoyl-4-chlorophenyl)-glycyl-N-(1-methylethyl)-, monohydrobromide, hydrate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes a glycinamide backbone, a benzoyl group, and a chlorophenyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycinamide, N-(2-benzoyl-4-chlorophenyl)-glycyl-N-(1-methylethyl)-, monohydrobromide, hydrate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Glycinamide Backbone: This involves the reaction of glycine with appropriate reagents to form the glycinamide structure.
Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, using benzoyl chloride and a suitable catalyst.
Addition of the Chlorophenyl Group: The chlorophenyl group is added via a nucleophilic substitution reaction, using 4-chlorophenylamine.
Formation of the Monohydrobromide Salt: The final step involves the reaction of the compound with hydrobromic acid to form the monohydrobromide salt, followed by hydration to obtain the hydrate form.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Glycinamide, N-(2-benzoyl-4-chlorophenyl)-glycyl-N-(1-methylethyl)-, monohydrobromide, hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of benzoyl oxides and chlorophenyl oxides.
Reduction: Formation of reduced glycinamide derivatives.
Substitution: Formation of substituted glycinamide derivatives with various nucleophiles.
科学的研究の応用
Glycinamide, N-(2-benzoyl-4-chlorophenyl)-glycyl-N-(1-methylethyl)-, monohydrobromide, hydrate has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products, including dyes, pigments, and polymers.
作用機序
The mechanism of action of Glycinamide, N-(2-benzoyl-4-chlorophenyl)-glycyl-N-(1-methylethyl)-, monohydrobromide, hydrate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biochemical pathways.
Pathways Involved: It affects pathways related to cell signaling, metabolism, and gene expression, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- N-(2-benzoyl-4-chlorophenyl)-glycyl-N-(1-methylethyl)-glycinamide
- N-(2-benzoyl-4-chlorophenyl)-glycyl-N-(1-methylethyl)-glycine
Uniqueness
Glycinamide, N-(2-benzoyl-4-chlorophenyl)-glycyl-N-(1-methylethyl)-, monohydrobromide, hydrate is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its combination of glycinamide, benzoyl, and chlorophenyl groups makes it a versatile compound with diverse applications in various fields.
特性
CAS番号 |
74088-45-2 |
|---|---|
分子式 |
C20H23BrClN3O3 |
分子量 |
468.8 g/mol |
IUPAC名 |
2-amino-N-[2-(2-benzoyl-4-chloro-N-propan-2-ylanilino)acetyl]acetamide;hydrobromide |
InChI |
InChI=1S/C20H22ClN3O3.BrH/c1-13(2)24(12-19(26)23-18(25)11-22)17-9-8-15(21)10-16(17)20(27)14-6-4-3-5-7-14;/h3-10,13H,11-12,22H2,1-2H3,(H,23,25,26);1H |
InChIキー |
FPCXBIWKXGLJAB-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(CC(=O)NC(=O)CN)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Ethenylsulfanyl)methyl]oxirane](/img/structure/B14434683.png)
![8,10-Dichloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14434687.png)


